

IC50 value of CREB-IN-1 TFA for CREB inhibition

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Compound Focus: Creb-IN-1 tfa

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Benchmarking with the CREB Inhibitor 666-15

Since data on **CREB-IN-1 TFA** is unavailable, the table below summarizes quantitative data for **666-15**, a potent and selective CREB inhibitor frequently used in research, to illustrate typical potency and experimental contexts [1] [2].

Assay Type	Reported IC ₅₀ for 666-15	Experimental Context
Transcription Luciferase Reporter Assay	~80 nM [1]	Inhibition of CREB-mediated gene transcription in HEK 293T cells.
In Vivo Administration	Effective anti-tumor activity at 10-20 mg/kg [1] [2]	Intraperitoneal (IP) injection in mouse models of breast cancer.
Oral Bioavailability	Low (~5.9%) [2]	Led to development of prodrugs to improve solubility and absorption.

Experimental Protocols for CREB Inhibition

The assays used to determine the IC₅₀ for 666-15 provide a methodology framework that can be applied to evaluate **CREB-IN-1 TFA**.

CREB-Mediated Transcription Luciferase Reporter Assay

This cell-based assay measures the inhibitor's effect on CREB-driven gene expression [1].

- **Cell Culture:** HEK 293T cells are seeded at 60,000 cells per well in a 96-well plate [3].
- **Transfection:** Cells are co-transfected with a **CREB-responsive luciferase reporter plasmid** (e.g., pCREB-Luc or CRE-RLuc) and a fluorescent protein expression vector (e.g., pTagRFP-N) as a transfection control, using a reagent like FuGENE HD [3] [1].
- **Treatment & Stimulation:** After transfection, cells are treated with the test inhibitor. Following a pre-treatment period (e.g., 30 min), CREB phosphorylation and activity are stimulated with an agent like **forskolin (Fsk)** [1].
- **Detection:** Cells are lysed, and **luciferase activity** is measured. The signal is normalized to the transfection control (e.g., RFP fluorescence) to calculate the percentage of CREB activity inhibition [3] [1].

Biochemical KIX-KID Interaction Assay

This assay directly tests if a compound disrupts the critical protein-protein interaction (PPI) between CREB and its coactivator CBP/p300 [1].

- **Principle:** A **split Renilla luciferase complementation assay** can be used. The KIX domain of CBP and the KID domain of CREB are each fused to complementary fragments of Renilla luciferase.
- **Measurement:** If KIX and KID interact, the luciferase fragments are brought together, emitting light. An inhibitor disrupting this PPI will reduce the luminescent signal, allowing for IC_{50} calculation [1].

The experimental workflow for assessing a CREB inhibitor integrates these key assays, as shown below.

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References

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